Sodium phenolate trihydrate

概要

説明

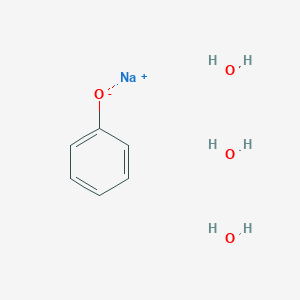

Sodium phenolate trihydrate (C₆H₅ONa·3H₂O, CAS 156150-40-2) is the hydrated sodium salt of phenol. It appears as a crystalline solid with a molecular weight of 170.1 g/mol and a melting point of 61–64°C . Its key applications include use as an analytical reagent, buffer, textile softening agent, and flame retardant in the dyeing industry. The compound’s trihydrate form enhances its solubility in polar solvents like water, making it suitable for aqueous-phase reactions .

準備方法

合成経路と反応条件

メтамиゾールは、複数段階のプロセスを経て合成されます。最初の段階では、4-メチルアミノアンチピリンとホルムアルデヒドを反応させて、4-メチルアミノアンチピリンホルムアルデヒドを生成します。この中間体をメタンスルホン酸ナトリウムと反応させてメтамиゾールを生成します。 反応条件としては、通常、ジクロロメタンなどの溶媒を使用し、温度は-20℃から0℃の範囲で行われます .

工業生産方法

メтамиゾールの工業生産では、ラボでの合成と同様の反応条件を用いて大規模な合成が行われます。 このプロセスは、収率と純度を高めるために最適化されており、多くの場合、連続フロー反応器や結晶化、クロマトグラフィーなどの高度な精製技術が用いられます .

化学反応の分析

反応の種類

メтамиゾールは、以下を含むさまざまな化学反応を起こします。

酸化: メтамиゾールは酸化されて、対応するスルホン誘導体を生成します。

還元: メтамиゾールの還元により、アミン誘導体が生成される可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤としては、過酸化水素や過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物

科学的研究の応用

Industrial Synthesis

Sodium phenolate plays a crucial role in the synthesis of phenolic resins, which are widely used in the production of adhesives, coatings, and molded products. These resins are known for their excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for industries such as automotive, construction, and electronics. Sodium phenolate acts as a catalyst in the polymerization process, enhancing the formation of robust polymers that meet high-performance standards .

Table 1: Properties of Phenolic Resins

| Property | Description |

|---|---|

| Thermal Stability | High resistance to heat |

| Mechanical Strength | Durable under stress |

| Chemical Resistance | Resistant to solvents and acids |

| Applications | Automotive parts, construction materials |

Pharmaceuticals

In the pharmaceutical industry, sodium phenolate serves as an intermediate in synthesizing various active pharmaceutical ingredients (APIs). Its ability to undergo nucleophilic substitution reactions makes it a valuable reagent for constructing complex organic molecules essential for drug development. For instance, sodium phenolate is involved in synthesizing salicylic acid derivatives, which are key components in anti-inflammatory medications .

Case Study: Synthesis of Salicylic Acid

A notable application is the conversion of sodium phenolate into salicylic acid through a series of reactions involving carbon dioxide under pressure. This method highlights sodium phenolate's importance as a precursor in producing widely used pharmaceuticals .

Agrochemicals

Sodium phenolate is also utilized in manufacturing agrochemicals, including herbicides and pesticides. Its reactive nature allows for the efficient synthesis of active ingredients that protect crops from pests and diseases. This application is vital for increasing agricultural yields and ensuring food security .

Table 2: Agrochemical Applications

| Application | Description |

|---|---|

| Herbicides | Chemicals that inhibit weed growth |

| Pesticides | Substances that kill or repel pests |

| Impact | Enhances crop protection and yield |

Dyes and Pigments

Another significant application of sodium phenolate is in dye production. It serves as an intermediate in synthesizing various dyes used for textiles and other materials. The compound's reactivity facilitates the creation of vibrant colors that are long-lasting and resistant to fading .

Chemical Reactions

Sodium phenolate's alkaline properties make it useful as a strong base in various chemical reactions. It can be employed in deprotonation processes and other basic conditions necessary for synthesizing diverse chemical products .

作用機序

メтамиゾールは、その活性代謝物、特にアラキドノイル-4-メチルアミノアンチピリンとアラキドノイル-4-アミノアンチピリンによって効果を発揮します。これらの代謝物は、痛みや発熱に関与するプロスタグランジンの合成を阻害します。 メтамиゾールは、視床下部にも作用し、体温を調節し、発熱を軽減します .

類似の化合物との比較

類似の化合物

イブプロフェン: オピオイド系ではない鎮痛薬および解熱薬ですが、シクロオキシゲナーゼ阻害を伴う異なる作用機序を持っています。

パラセタモール: 同様の鎮痛作用および解熱作用がありますが、主に中枢性の機序で作用します。

独自性

メтамиゾールは、鎮痛作用、解熱作用、痙攣解作用を組み合わせた独特の化合物です。 イブプロフェンやアスピリンとは異なり、有意な抗炎症作用は持ち合わせていません。そのため、抗炎症作用なしに痛みと発熱を和らげる必要がある患者に適しています .

類似化合物との比較

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in Water | Key Applications |

|---|---|---|---|---|---|

| Sodium phenolate trihydrate | C₆H₅ONa·3H₂O | 170.1 | 61–64 | High | Textiles, buffers, analytical chemistry |

| Sodium acetate trihydrate | CH₃COONa·3H₂O | 136.08 | 58 | Very high | Heat packs, food preservatives, labs |

| Sodium stannate trihydrate | Na₂SnO₃·3H₂O | 266.73 | 140 | Soluble | Electroplating, ceramics, glass production |

| Sodium 4-(methoxycarbonyl)phenolate | C₈H₇O₃Na | 174.1 (anhydrous) | Not reported | Moderate | Preservatives, pharmaceuticals |

Key Observations :

- Hydration Effects: this compound and sodium acetate trihydrate both leverage hydration to enhance solubility. However, sodium acetate trihydrate has a lower melting point (58°C vs. 61–64°C), making it more suitable for heat-release applications (e.g., reusable hand warmers) .

- Thermal Stability : Sodium stannate trihydrate exhibits significantly higher thermal stability (melting point 140°C), suited for high-temperature industrial processes .

生物活性

Sodium phenolate trihydrate (C₆H₅NaO·3H₂O) is a sodium salt of phenol that has garnered attention for its biological activity, particularly in the fields of biochemistry and pharmacology. This compound is primarily utilized as a reagent in organic synthesis but has also been studied for its effects on cellular processes, gene expression, and potential therapeutic applications.

- Molecular Formula : C₆H₅NaO·3H₂O

- Molecular Weight : 170.14 g/mol

- Melting Point : 56 - 61 °C

- Solubility : Soluble in water at 20 °C

This compound acts as a moderately strong base and can react with alkylating agents to form alkyl phenyl ethers. Its reactivity suggests that it may influence various biochemical pathways, particularly those involving ether and ester formation . The compound's ability to undergo electrophilic aromatic substitutions highlights its potential utility in modifying biological molecules.

Cellular Effects

Research indicates that this compound can affect cellular processes, including:

- Gene Expression : Studies have shown that sodium phenolate can modulate gene expression in certain cellular models, impacting pathways related to inflammation and apoptosis.

- Cell Viability : The compound has been tested for its effects on cell viability and proliferation, with varying results depending on concentration and exposure time. For instance, lower concentrations may promote cell growth, while higher concentrations can induce cytotoxicity .

Case Studies

- Cell Cycle and Apoptosis : In one study, sodium phenolate was used to assess its impact on cell cycle progression and apoptosis in cancer cell lines. The findings indicated that treatment with sodium phenolate led to significant cell cycle arrest at the G1 phase, coupled with increased apoptosis markers such as annexin V positivity .

- Antimicrobial Activity : Sodium phenolate has exhibited antimicrobial properties against various pathogens. In laboratory settings, it has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in disinfectants or preservatives .

Comparative Analysis of Biological Activity

Safety and Toxicity

While this compound has beneficial properties, it is essential to consider its safety profile. The compound is classified as hazardous due to its corrosive nature; thus, appropriate handling precautions are necessary. Toxicological studies indicate that exposure can lead to irritation of the skin and eyes, emphasizing the need for safety measures in laboratory settings .

Q & A

Basic Research Questions

Q. What are the standard methodologies for determining the purity of sodium phenolate trihydrate in laboratory settings?

To assess purity, researchers should employ a combination of analytical techniques:

- Elemental Analysis (CHN): Quantifies carbon, hydrogen, and nitrogen content to verify stoichiometric consistency .

- Proton Nuclear Magnetic Resonance (¹H-NMR): Confirms molecular structure and detects organic impurities .

- Melting Point Analysis: Compare observed values (61–64°C) against literature data to identify deviations caused by hydration state or impurities .

Q. How should this compound be dissolved to avoid decomposition during solution preparation?

Dissolve the compound in deionized water at room temperature with gentle stirring. Avoid prolonged exposure to heat or acidic conditions, as the phenolic group may degrade. For pH-sensitive studies, buffer solutions (e.g., phosphate buffers) can stabilize the phenolate ion .

Q. What experimental protocols are recommended for characterizing its hygroscopicity and hydration stability?

- Thermogravimetric Analysis (TGA): Quantify water loss across temperature gradients to determine hydration states.

- Dynamic Vapor Sorption (DVS): Measure moisture absorption/desorption under controlled humidity to assess hygroscopicity.

- X-ray Diffraction (XRD): Monitor structural changes during hydration/dehydration cycles .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points of this compound across studies?

Discrepancies may arise from variations in hydration states, impurities, or measurement techniques. To address this:

- Standardize Protocols: Use calibrated equipment and controlled heating rates (e.g., 1–2°C/min).

- Cross-Validate: Compare results with complementary methods like Differential Scanning Calorimetry (DSC) .

- Purity Verification: Re-evaluate samples via CHN and NMR to rule out contamination .

Q. What experimental designs are optimal for studying its role as a buffer in multi-component systems?

- pH Titration Studies: Measure buffering capacity in aqueous solutions containing competing ions (e.g., Na⁺, K⁺).

- Ionic Strength Adjustments: Use conductivity meters to evaluate how ionic strength affects phenolic group dissociation.

- Spectroscopic Monitoring: Track structural changes via UV-Vis or FTIR under varying pH conditions .

Q. How can thermal cycling experiments be designed to evaluate its stability for long-term storage applications?

- Cyclic Heating/Cooling: Subject samples to repeated phase transitions (e.g., 20–80°C) and monitor degradation via TGA and XRD.

- Additive Screening: Test nucleating agents (e.g., cellulose derivatives) to suppress supercooling and stabilize thermal performance .

- Latent Heat Measurement: Use calorimetry to quantify energy storage capacity retention after multiple cycles .

Q. Methodological Notes

- Data Interpretation: When analyzing thermal stability, account for the trihydrate’s tendency to lose water progressively, which may alter reactivity .

- Contradiction Management: Cross-reference analytical results (e.g., NMR with elemental analysis) to distinguish between hydration effects and impurities .

特性

IUPAC Name |

sodium;phenoxide;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O.Na.3H2O/c7-6-4-2-1-3-5-6;;;;/h1-5,7H;;3*1H2/q;+1;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJGUMORHHJFNJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[O-].O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635573 | |

| Record name | Sodium phenoxide--water (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156150-40-2 | |

| Record name | Sodium phenoxide--water (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium phenoxide trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。